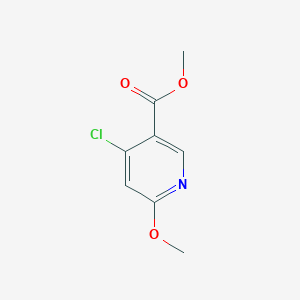

Methyl 4-chloro-6-methoxynicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-chloro-6-methoxynicotinate is a compound that is structurally related to various chloro- and methoxy-substituted pyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss the synthesis and analysis of closely related compounds, which can offer insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from simple and cheap raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps, with the final product confirmed by 1H NMR and MS, yielding up to 85% . This suggests that a similar approach could be applied to synthesize this compound, potentially with high efficiency and suitability for large-scale production.

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This compound crystallizes with two independent molecules in the asymmetric unit, featuring hydrogen bonding and weak aromatic π-π stacking interactions. These structural insights are valuable for understanding the molecular conformation and intermolecular interactions that this compound may exhibit.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted quinolines has been explored, revealing that reactions with dimethylamine can lead to aminodehalogenation and nucleophilic substitution of methoxy groups . This indicates that this compound may also undergo similar reactions, which could be useful for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . Such analyses are crucial for understanding the optical properties of this compound and its potential applications in optical materials or sensors.

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Environmental Interactions

Chemical Modification for Specific Properties

The chemical modification of xylan, a process involving the alteration of biopolymers to achieve specific properties, highlights the importance of functional groups, substitution degrees, and patterns in determining material characteristics. Such modifications can lead to the development of new materials with tailored properties (Petzold-Welcke et al., 2014).

Environmental Presence and Toxicity

Studies on various chemicals, including antimicrobial agents like triclosan and pesticides, detail their environmental occurrence, degradation, and potential toxicity. These chemicals are often found in water sources and can accumulate in organisms, highlighting the ecological impact and the need for efficient degradation pathways and treatment methods (Bedoux et al., 2012).

Treatment of Contaminated Wastewater

Research into the treatment options for wastewater from the pesticide industry reveals the challenge of removing toxic pollutants. Biological processes and activated carbon are discussed as means for effectively reducing the concentration of hazardous substances in effluents, demonstrating the critical role of wastewater treatment in mitigating environmental pollution (Goodwin et al., 2018).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-chloro-6-methoxynicotinate are not well studied. As a small, lipophilic molecule, it is likely to be well absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion patterns would depend on its specific interactions with proteins and enzymes in the body .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by storage conditions, as suggested by the recommendation to store the compound under inert gas at 2-8°C .

Eigenschaften

IUPAC Name |

methyl 4-chloro-6-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYNSSWMZJRJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)